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Compound of Interest

Compound Name: 4-Chloro-2,6-dimethoxypyridine

CAS No.: 62616-14-2

Cat. No.: B1601346

Get Quote

Whitepaper: Strategic Utilization of 4-Chloro-2,6-dimethoxypyridine in Modern Drug

Discovery

Introduction & Chemical Rationale
In the rapidly evolving landscape of medicinal chemistry, highly functionalized heterocyclic

building blocks are the cornerstone of novel drug design. Among these, 4-Chloro-2,6-
dimethoxypyridine (CAS: 62616-14-2) has emerged as a critical intermediate for synthesizing

complex active pharmaceutical ingredients (APIs)[1].

As a Senior Application Scientist, I frequently select this specific pyridine derivative for its

unique "push-pull" electronic system. The molecule offers an ideal balance of stability and

reactivity, providing researchers with a versatile scaffold that is particularly valuable in the

development of oncology therapeutics and targeted kinase inhibitors[2]. This technical guide

dissects the physicochemical properties, regioselective synthesis methodologies, and

downstream cross-coupling workflows associated with this essential compound.
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The chemical behavior of 4-Chloro-2,6-dimethoxypyridine is dictated by the opposing

electronic effects of its substituents. The two methoxy (-OCH3) groups at the C2 and C6

positions donate electron density into the pyridine ring via resonance (+M effect). Conversely,

the chlorine atom at C4 exerts an inductive electron-withdrawing effect (-I).

This push-pull dynamic creates a highly stable, yet selectively reactive molecule. The C4

position is electronically primed for transition-metal-catalyzed cross-coupling, while the

electron-rich core resists non-specific nucleophilic degradation.

Table 1: Quantitative Physicochemical Profile

Property Value

Chemical Name 4-Chloro-2,6-dimethoxypyridine

CAS Registry Number 62616-14-2

Molecular Formula C7H8ClNO2

Molecular Weight 173.60 g/mol

Typical Purity ≥95.0%

Appearance Colorless to light yellow crystalline solid/liquid

| Structural Class | Halogenated Pyridine Ether |

Data supported by [3].

Regioselective Synthesis via Nucleophilic Aromatic
Substitution (SNAr)
The most scalable and economically viable route to 4-Chloro-2,6-dimethoxypyridine involves

the regioselective nucleophilic aromatic substitution (SNAr) of 2,4,6-trichloropyridine[4].

Expertise & Causality: Why do the C2 and C6 positions react first? The nitrogen atom in the

pyridine ring strongly withdraws electron density from the ortho (C2/C6) and para (C4)

positions. However, the immediate proximity of the highly electronegative nitrogen makes the

C2 and C6 positions significantly more electrophilic than C4. When treated with a hard
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nucleophile like sodium methoxide (NaOMe), substitution occurs preferentially at these ortho

positions.

Protocol 1: Regioselective Synthesis Workflow
Preparation: Dissolve 1.0 equivalent of 2,4,6-trichloropyridine in anhydrous methanol

(MeOH) under an inert nitrogen atmosphere.

Temperature Control (Critical): Cool the reactor to 0–5 °C using an ice-water bath. Causality:

The first substitution is highly exothermic. Allowing the temperature to spike will inevitably

lead to the formation of the 2,4,6-trimethoxypyridine over-substitution impurity, which is

notoriously difficult to separate via crystallization.

Reagent Addition: Dropwise add 2.1 equivalents of a 25% NaOMe/MeOH solution over 60

minutes, maintaining the internal temperature below 10 °C.

Reflux & Maturation: Once addition is complete, gradually warm the reaction to 65 °C (reflux)

for 12 hours to drive the second substitution at C6 to completion.

Self-Validation Check (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The protocol

is self-validating when the non-polar 2,4,6-trichloropyridine spot (Rf ~0.8) completely

disappears, replaced by a single distinct polar spot (Rf ~0.5). Quench a 0.1 mL aliquot in

water/EtOAc and run LC-MS to verify the m/z 173 [M+H]+ molecular ion, ensuring no

trimethoxy impurity (m/z 169) is present.
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Synthesis and functionalization pathway of 4-Chloro-2,6-dimethoxypyridine.

Downstream Reactivity: Palladium-Catalyzed
Functionalization
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In drug discovery, the primary utility of 4-Chloro-2,6-dimethoxypyridine lies in its capacity to

undergo transition-metal-catalyzed cross-coupling at the C4 position to build complex

molecular architectures.

Expertise & Causality in Catalyst Selection: The electron-rich nature of the 2,6-dimethoxy

system increases the electron density around the C4-chlorine bond, raising the activation

energy required for oxidative addition. To overcome this, we utilize Pd(dppf)Cl₂. The large bite

angle of the dppf ligand forces the palladium center into a highly reactive geometry,

successfully overcoming the electronic barrier imposed by the methoxy groups.

Protocol 2: Standard Suzuki-Miyaura Coupling at C4
Charge Reactor: Combine 1.0 eq of 4-Chloro-2,6-dimethoxypyridine, 1.2 eq of the desired

aryl boronic acid, and 3.0 eq of K₂CO₃ in a 4:1 mixture of 1,4-Dioxane and H₂O.

Degassing: Sparge the biphasic mixture with nitrogen for 15 minutes. Causality: Oxygen

must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and

the degradation of the active Pd(0) catalyst.

Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl₂. Heat the mixture to 90 °C for 8 hours.

Self-Validation Check (IPC): The protocol validates itself visually and analytically. The

reaction mixture will shift from reddish-brown (Pd(II) precatalyst) to pale yellow/green upon

formation of the active Pd(0) species. LC-MS analysis of a filtered aliquot must indicate

complete consumption of the 62616-14-2 starting material (m/z 173) and the emergence of

the cross-coupled product mass.

Pharmacological Applications in Oncology
Derivatives synthesized from 2,6-dimethoxypyridine have demonstrated profound efficacy in

oncology, specifically as tubulin inhibitors. A landmark example is the development of N-(2,6-

dimethoxypyridin-3-yl)-9-methyl-9H-carbazole-3-sulfonamide, which has shown highly

promising anti-proliferative activity in human cancer cell lines[5].

These derivatives operate by binding directly to the colchicine site of β-tubulin[5]. This target

engagement prevents the structural alignment required for microtubule polymerization, leading

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1601346/docs?utm_src=pdf-body#4-chloro-2-6-dimethoxypyridine-chemical-structure-and-properties
https://www.benchchem.com/product/b1601346/docs?utm_src=pdf-body#4-chloro-2-6-dimethoxypyridine-chemical-structure-and-properties
https://pmc.ncbi.nlm.nih.gov/articles/PMC3629629/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3629629/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601346?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


to catastrophic mitotic spindle failure, G2/M phase cell cycle arrest, and ultimately, programmed

cell death (apoptosis) as documented in [5].
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Pharmacological pathway of 2,6-dimethoxypyridine-derived tubulin inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/
https://marketreportanalytics.com/
https://www.benchchem.com/product/b1601346?utm_src=pdf-custom-synthesis#bc-rfq
http://www.bio-fount.com/cn/goods2/20042_5.html
http://www.bio-fount.com/cn/goods2/20042_5.html
https://www.marketreportanalytics.com/reports/26-dimethoxypyridine-153431
https://aksci.com/item_detail.php?cat=5492CT
https://www.chemsrc.com/en/cas/16063-69-7_964111.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3629629/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3629629/
https://www.benchchem.com/product/b1601346/docs#4-chloro-2-6-dimethoxypyridine-chemical-structure-and-properties
https://www.benchchem.com/product/b1601346/docs#4-chloro-2-6-dimethoxypyridine-chemical-structure-and-properties
https://www.benchchem.com/product/b1601346/docs#4-chloro-2-6-dimethoxypyridine-chemical-structure-and-properties
https://www.benchchem.com/product/b1601346/docs#4-chloro-2-6-dimethoxypyridine-chemical-structure-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601346?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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